Methyl 6-fluoro-4-methylpyridine-3-carboxylate

Fragment-based drug discovery Ligand efficiency Physicochemical profiling

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C8H8FNO2 (MW 169.15 g/mol) and CAS registry number 1803826-73-4. It belongs to the class of nicotinic acid methyl esters substituted at the 4-position with a methyl group and at the 6-position with a fluorine atom.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B12309613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-4-methylpyridine-3-carboxylate
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)F
InChIInChI=1S/C8H8FNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
InChIKeyZAXVCGWNLQTDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-fluoro-4-methylpyridine-3-carboxylate (CAS 1803826-73-4): A Fluorinated Pyridine Building Block for Drug Discovery and Agrochemical Synthesis


Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C8H8FNO2 (MW 169.15 g/mol) and CAS registry number 1803826-73-4 . It belongs to the class of nicotinic acid methyl esters substituted at the 4-position with a methyl group and at the 6-position with a fluorine atom. The compound is available at purities of 95–98% from multiple suppliers and is recognized as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate applications . Its structural features—a pyridine nitrogen, a fluorine atom, a methyl substituent, and a methyl ester—provide multiple vectors for chemical diversification, making it a strategically useful building block in the synthesis of kinase inhibitors, GPCR ligands, and crop protection agents.

Why Methyl 6-fluoro-4-methylpyridine-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Fluorinated pyridine carboxylates are not freely interchangeable. The identity of the halogen at the 6-position (F vs. Cl vs. H), the nature of the carboxyl derivative (ester vs. acid), and the position of the carboxylate on the pyridine ring each impose distinct electronic, steric, and physicochemical signatures [REFS-1, REFS-2]. Even subtle perturbations—such as replacing fluorine with chlorine at position 6—alter molecular weight by ~9%, density by ~4%, boiling point by ~23 °C, and critically, the metabolic stability of downstream drug candidates due to the differing C–F vs. C–Cl bond strengths [3]. The methyl ester moiety further distinguishes this compound from the free acid form by serving as a protected carboxyl handle, enabling orthogonal synthetic transformations that would be incompatible with the ionized acid [2]. For procurement in lead optimization or scale-up synthesis, reliance on a non-fluorinated or chloro-substituted surrogate risks introducing unpredictable changes in pharmacokinetics, reactivity, and intellectual property landscape. The quantitative evidence below establishes exactly where these differentiation axes are meaningful.

Head-to-Head and Cross-Study Evidence Differentiating Methyl 6-fluoro-4-methylpyridine-3-carboxylate from Closest Analogs


Molecular Weight and Density Reduction vs. 6-Chloro Analog Improves Fragment-Level Efficiency Metrics

Methyl 6-fluoro-4-methylpyridine-3-carboxylate exhibits a molecular weight of 169.15 g/mol and a predicted density of 1.199±0.06 g/cm³ . Its direct 6-chloro congener, methyl 6-chloro-4-methylpyridine-3-carboxylate (CAS 1224464-97-4), has a molecular weight of 185.61 g/mol and a predicted density of 1.247±0.06 g/cm³ . This represents a 16.46 g/mol (8.9%) reduction in molecular weight and a 0.048 g/cm³ (3.8%) reduction in density for the fluorinated compound.

Fragment-based drug discovery Ligand efficiency Physicochemical profiling

Boiling Point Elevation by 6-Fluoro Substitution Enables Different Purification Windows vs. Non-Fluorinated Analog

The predicted boiling point of methyl 6-fluoro-4-methylpyridine-3-carboxylate is 229.5±35.0 °C at 760 mmHg . The non-fluorinated analog, methyl 4-methylnicotinate (CAS 33402-75-4), has a reported boiling point of 215.2 °C at 760 mmHg [1]. The 6-fluoro substitution elevates the boiling point by approximately 14.3 °C, attributable to enhanced dipole–dipole interactions mediated by the polarized C–F bond.

Purification Process chemistry Thermal properties

Computationally Predicted Lipophilicity (logP ≈ 2.07) Positions the Scaffold in the Optimal Drug-Like logD Window of 1.5–2.5

The MMsINC database records a calculated SlogP of 2.07 and a logS of −1.85 for methyl 6-fluoro-4-methylpyridine-3-carboxylate [1]. This logP value falls directly within the 1.5–2.5 range that has been empirically correlated with the highest probability of simultaneously achieving potency, metabolic stability, and permeability in lead optimization campaigns [2]. By contrast, the 6-chloro analog, with a heavier and more lipophilic chlorine atom, is expected to exhibit a logP approximately 0.3–0.5 units higher based on well-characterized halogen π-contributions [3], potentially pushing it above the 2.5 threshold and into a region associated with increased metabolic clearance risk.

Drug-likeness Lipophilicity ADME prediction

Methyl Ester as a Synthetic Handle: Orthogonal Reactivity vs. Free Carboxylic Acid for Downstream Diversification

The methyl ester functionality at the 3-position of the pyridine ring distinguishes this compound from its free acid counterpart, 6-fluoro-4-methylnicotinic acid (CAS 944582-95-0; MW 155.13 g/mol) . The ester serves as a masked carboxyl group that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to reveal the free acid, or directly converted to amides via aminolysis without needing coupling reagents [1]. This orthogonal reactivity allows the ester to survive reaction conditions (e.g., Grignard additions, reductive aminations, Suzuki couplings) that would otherwise consume or deactivate a free carboxylic acid. Furthermore, the methyl ester increases predicted membrane permeability compared to the ionized carboxylate at physiological pH, making it more suitable for cell-based phenotypic screening libraries.

Synthetic chemistry Protecting group strategy Amidation Ester hydrolysis

Patent Footprint: 20 Patent Citations Confirm Validated Utility Across Multiple Drug Discovery Programs

PubChemLite records 20 patents that explicitly reference methyl 6-fluoro-4-methylpyridine-3-carboxylate (CID 124252763) [1], indicating its use as a synthetic intermediate or scaffold element in multiple independent drug discovery and agrochemical research programs. This patent count exceeds that of structurally similar but less-substituted pyridine building blocks and reflects the compound's demonstrated utility in generating patentable chemical matter. The patents span kinase inhibition, GPCR modulation, and herbicidal applications, confirming that the specific 6-fluoro-4-methyl-3-carboxylate substitution pattern has been empirically selected over alternative substitution patterns in diverse therapeutic area programs.

Intellectual property Drug discovery Building block validation

6-Fluoro vs. 6-Hydrogen: C–F Bond Strength Confers Metabolic Stability Advantage in Lead Optimization

The C–F bond at the 6-position of the pyridine ring has a bond dissociation energy of approximately 126 kcal/mol, compared to ~110 kcal/mol for the C–H bond in the non-fluorinated analog [1]. This 16 kcal/mol difference makes the 6-position of the fluorinated scaffold substantially more resistant to oxidative metabolism by cytochrome P450 enzymes, which preferentially oxidize C–H bonds at electron-rich positions on aromatic rings [2]. In matched molecular pair analyses across pharmaceutical datasets, aromatic fluorination at metabolically labile positions reduces intrinsic clearance in human liver microsomes by a median factor of 2- to 5-fold compared to the non-fluorinated counterpart [2]. This effect is specific to fluorine: the C–Cl bond, while also resistant to oxidative metabolism, introduces greater lipophilicity and a larger van der Waals radius that can perturb target binding in unpredictable ways.

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

Optimal Procurement and Application Scenarios for Methyl 6-fluoro-4-methylpyridine-3-carboxylate Based on Quantitative Evidence


Fragment-Based and Lead-Like Library Design Requiring Low MW and Controlled Lipophilicity

With a molecular weight of 169.15 g/mol and a predicted logP of 2.07, this building block falls within the optimal fragment and lead-like chemical space [REFS-1, REFS-2]. Procurement for fragment library assembly is supported by the 8.9% MW reduction relative to the 6-chloro analog, which improves ligand efficiency scoring. The logP of 2.07 positions the scaffold within the 1.5–2.5 window empirically associated with the highest probability of simultaneous potency, permeability, and metabolic stability [3]. Teams building CNS-penetrant libraries may also benefit from the favorable MW/logP combination.

Kinase Inhibitor and GPCR Modulator Lead Optimization Programs

The 20 patents citing this specific scaffold include filings in kinase inhibition (Flt3, PDGFR, c-KIT) and GPCR modulation . The 6-fluoro substituent provides a documented metabolic stability advantage via C–F bond strength (BDE ~126 kcal/mol vs. ~110 kcal/mol for C–H), which is particularly relevant for kinase inhibitors where CYP450-mediated oxidation at aromatic positions is a common metabolic clearance pathway [3]. The methyl ester at position 3 serves as a latent acid for late-stage amidation or hydrolysis, enabling parallel library synthesis without premature deprotection.

Agrochemical Intermediate Synthesis Requiring Thermal Stability in Scale-Up

The predicted boiling point of 229.5±35.0 °C (14.3 °C higher than the non-fluorinated analog) indicates enhanced thermal stability during distillation-based purification . Combined with the electron-withdrawing effect of fluorine that modulates pyridine basicity (relevant for herbicidal activity at photosystem or auxin targets), this scaffold is suited for agrochemical programs that require volatile intermediates compatible with large-scale distillation. The methyl ester can be hydrolyzed post-coupling to generate the free acid for salt formation and formulation optimization [3].

Chemical Biology Probe Synthesis Requiring Orthogonal Functional Group Reactivity

For chemical biology teams synthesizing bifunctional probes (e.g., PROTACs, photoaffinity labels), the methyl ester at position 3 provides a stable, non-ionizable handle that can survive multi-step sequences involving organometallic reagents or reductive conditions . The ester can be selectively unmasked at the final step to reveal the free acid for bioconjugation, enabling a convergent synthetic strategy. The 6-fluoro substituent, being resistant to metabolic oxidation, also reduces the risk of probe degradation in cellular assays, increasing the reliability of target engagement data [3].

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